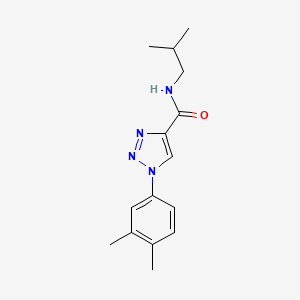
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMPMPT, is a synthetic organic compound with a wide range of applications in scientific research. This compound has been studied extensively in the past few decades due to its unique structure and wide range of potential applications. DMPMPT is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, for drug design, and as a reagent for a variety of biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it is thought that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. This binding is thought to be dependent on the structure of the this compound molecule, as well as the type of receptor it is binding to.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects, including inhibition of certain enzymes, modulation of gene expression, and inhibition of cell growth and proliferation. Additionally, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has a number of advantages and limitations for lab experiments. One of the main advantages is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, this compound is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify new applications for the compound, such as in drug design and in the synthesis of other compounds. Finally, further studies should be conducted to determine the safety and toxicity of this compound, as well as its potential side effects.
Synthesemethoden
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized from a variety of starting materials, including 4-methylphenylacetic acid and 2-methylpropyl isocyanide. The reaction is typically carried out in aqueous solution at room temperature, with the resulting product being the desired this compound. This method is relatively simple and efficient, and has been used to synthesize a variety of other compounds as well.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand for drug design, and as a tool for studying the biochemical and physiological effects of various compounds. Additionally, this compound has been used in a variety of lab experiments, such as enzyme kinetics, metabolic studies, and cell culture studies.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(2)8-16-15(20)14-9-19(18-17-14)13-6-5-11(3)12(4)7-13/h5-7,9-10H,8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVMZNGFFHYOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-hydroxypropyl)amino]-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6580360.png)
![7-butyl-3-methyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6580365.png)
![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6580379.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B6580389.png)
![methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate](/img/structure/B6580392.png)
![N-ethyl-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6580397.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6580400.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6580405.png)
![ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6580410.png)
![7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580412.png)

![7-cyclopropyl-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580432.png)
![4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6580449.png)
![3-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580451.png)